molecular formula C20H12O B095104 Naphtho(3,2,1-kl)xanthene CAS No. 192-16-5

Naphtho(3,2,1-kl)xanthene

Cat. No. B095104
CAS RN: 192-16-5
M. Wt: 268.3 g/mol
InChI Key: HJQJWSOIRGXSES-UHFFFAOYSA-N
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Description

“Naphtho(3,2,1-kl)xanthene” is a chemical compound with the molecular formula C20H10O3 . It is also known by its IUPAC name “Naphtho[3,2,1-kl]xanthene-3,9-dione” and has an average mass of 298.292 Da .


Synthesis Analysis

The synthesis of xanthene derivatives, including “Naphtho(3,2,1-kl)xanthene”, has been achieved through a one-pot condensation of cyclic diketones, aldehydes, and naphthols . This process uses 1,4-diazabicyclo[2-2-2]octane supported on Amberlyst-15 as a novel catalyst . The advantages of this multicomponent reaction include the use of a heterogeneous catalyst, solventless conditions, and a simple methodology that is atom-economical and results in low E-factor values .


Molecular Structure Analysis

The molecular structure of “Naphtho(3,2,1-kl)xanthene” consists of 20 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The monoisotopic mass of this compound is 298.062988 Da .


Chemical Reactions Analysis

“Naphtho(3,2,1-kl)xanthene” can be involved in various organic reactions due to the presence of multiple reactive sites . For instance, it can be used in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions .


Physical And Chemical Properties Analysis

“Naphtho(3,2,1-kl)xanthene” has an average mass of 298.292 Da and a monoisotopic mass of 298.062988 Da . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved sources.

Future Directions

The future directions in the research of “Naphtho(3,2,1-kl)xanthene” and its derivatives could involve designing new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles . Additionally, more comprehensive molecular investigations are required to establish their anticancer potential .

properties

IUPAC Name

8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-2-8-15-13(6-1)12-14-7-5-11-18-19(14)20(15)16-9-3-4-10-17(16)21-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQJWSOIRGXSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940837
Record name Naphtho[3,2,1-kl]xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho(3,2,1-kl)xanthene

CAS RN

192-16-5
Record name Naphtho(3,2,1-kl)xanthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[3,2,1-kl]xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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